molecular formula C27H44O B079186 5alpha-Cholest-22-en-16-one, (Z)- CAS No. 14949-13-4

5alpha-Cholest-22-en-16-one, (Z)-

Cat. No. B079186
CAS RN: 14949-13-4
M. Wt: 384.6 g/mol
InChI Key: LSZPVTKRHUBUAV-QAFAJIIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholest-22-en-16-one, (Z)- is a steroidal compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of cholesterol and has a unique structure that makes it a valuable tool for researchers.

Mechanism Of Action

The mechanism of action of 5alpha-Cholest-22-en-16-one, (Z)- is not well understood. However, it is believed to act as a modulator of various cellular processes. It is also believed to have anti-inflammatory and antioxidant properties.

Biochemical And Physiological Effects

5alpha-Cholest-22-en-16-one, (Z)- has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases. It also has antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5alpha-Cholest-22-en-16-one, (Z)- in lab experiments is its unique structure, which makes it a valuable tool for researchers. Additionally, it is relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using 5alpha-Cholest-22-en-16-one, (Z)- is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for the research of 5alpha-Cholest-22-en-16-one, (Z)-. One direction is to further investigate its mechanism of action, which will provide a better understanding of its potential therapeutic applications. Another direction is to explore its potential as a drug delivery system, particularly in the treatment of cancer. Additionally, further research is needed to determine its safety and efficacy in humans.
Conclusion
5alpha-Cholest-22-en-16-one, (Z)- is a steroidal compound that has various scientific research applications. It is relatively easy to synthesize and has a unique structure that makes it a valuable tool for researchers. While its mechanism of action is not well understood, it has been shown to have anti-inflammatory and antioxidant properties. Further research is needed to determine its potential therapeutic applications and to explore its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5alpha-Cholest-22-en-16-one, (Z)- can be achieved through several methods. One of the most common methods is the oxidation of cholesterol using Jones reagent. This method involves the reaction of cholesterol with a solution of chromium trioxide in sulfuric acid, which leads to the formation of 5alpha-Cholest-22-en-16-one, (Z)-. Another method involves the oxidation of cholesterol using potassium permanganate, which also leads to the formation of 5alpha-Cholest-22-en-16-one, (Z)-.

Scientific Research Applications

5alpha-Cholest-22-en-16-one, (Z)- has various scientific research applications. One of its primary uses is as a precursor for the synthesis of other steroidal compounds. It is also used in the preparation of liposomes, which are used in drug delivery systems. Additionally, it is used as a standard for the analysis of steroidal compounds in biological samples.

properties

CAS RN

14949-13-4

Product Name

5alpha-Cholest-22-en-16-one, (Z)-

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)25-24(28)17-23-21-13-12-20-11-6-7-15-26(20,4)22(21)14-16-27(23,25)5/h8,10,18-23,25H,6-7,9,11-17H2,1-5H3/b10-8-/t19-,20-,21-,22+,23+,25+,26+,27+/m1/s1

InChI Key

LSZPVTKRHUBUAV-QAFAJIIISA-N

Isomeric SMILES

C[C@H](/C=C\CC(C)C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C

SMILES

CC(C)CC=CC(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCCC4)C)C

Canonical SMILES

CC(C)CC=CC(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCCC4)C)C

synonyms

(Z)-5α-Cholest-22-en-16-one

Origin of Product

United States

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